Ethyl 2-bromoquinoline-6-carboxylate
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Overview
Description
Ethyl 2-bromoquinoline-6-carboxylate is a heterocyclic aromatic compound with the molecular formula C12H10BrNO2 It is a derivative of quinoline, which is a fundamental structure in many biologically active compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-bromoquinoline-6-carboxylate typically involves the bromination of quinoline derivatives followed by esterification. One common method includes the reaction of 2-aminoquinoline with bromine to form 2-bromoquinoline, which is then subjected to esterification with ethyl chloroformate in the presence of a base such as triethylamine .
Industrial Production Methods
Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors may be employed to optimize the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-bromoquinoline-6-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline ring can undergo oxidation to form quinoline N-oxide or reduction to form dihydroquinoline derivatives.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium amide or thiourea under basic conditions.
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Coupling Reactions: Palladium catalysts and boronic acids are typically used.
Major Products
Substitution: Formation of 2-aminoquinoline derivatives.
Oxidation: Formation of quinoline N-oxide.
Reduction: Formation of dihydroquinoline derivatives.
Coupling: Formation of biaryl compounds.
Scientific Research Applications
Ethyl 2-bromoquinoline-6-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and antiviral agent.
Medicine: Studied for its role in the development of new pharmaceuticals, particularly in cancer research.
Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of ethyl 2-bromoquinoline-6-carboxylate involves its interaction with various molecular targets. In biological systems, it can bind to DNA and proteins, disrupting their normal function. This binding can lead to the inhibition of enzyme activity or interference with cellular signaling pathways, which is particularly useful in cancer research .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 6-bromoquinoline-4-carboxylate
- 6-Bromoquinoline-3-carboxylic acid
- 2-Chloro-3-(2-chloroethyl)-6-bromoquinoline
Uniqueness
Ethyl 2-bromoquinoline-6-carboxylate is unique due to its specific substitution pattern on the quinoline ring, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for targeted synthesis and drug development .
Properties
Molecular Formula |
C12H10BrNO2 |
---|---|
Molecular Weight |
280.12 g/mol |
IUPAC Name |
ethyl 2-bromoquinoline-6-carboxylate |
InChI |
InChI=1S/C12H10BrNO2/c1-2-16-12(15)9-3-5-10-8(7-9)4-6-11(13)14-10/h3-7H,2H2,1H3 |
InChI Key |
SSCXCBSSUOGASR-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=C1)N=C(C=C2)Br |
Origin of Product |
United States |
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